molecular formula C22H21N3O2S2 B2961213 N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 686771-36-8

N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2961213
CAS RN: 686771-36-8
M. Wt: 423.55
InChI Key: IMTFIOYOGRAXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C22H21N3O2S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activity on Enzymes

One significant area of research involves the compound's activity as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway of cells. A study demonstrated that derivatives of the thieno[2,3-d]pyrimidine scaffold, which is structurally related to the mentioned compound, exhibit potent inhibitory activity against both human TS and DHFR. This dual inhibitory action suggests potential applications in cancer therapy, as it can effectively halt the proliferation of cancer cells by targeting two crucial enzymes in the folate pathway simultaneously (Gangjee et al., 2008).

Structural and Crystallographic Studies

Research on similar compounds has also focused on their crystal structures to better understand the molecular interactions and conformational dynamics. Studies like these provide insights into the molecular geometry, hydrogen bonding, and overall stability of such compounds, which are essential for designing more effective drugs with optimal pharmacokinetic properties. For instance, crystallographic analysis of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals their folded conformation, which is crucial for their biological activity (Subasri et al., 2016).

Antitumor Activity

Another pivotal area of research is the evaluation of antitumor activity. Derivatives of thieno[3,2-d]pyrimidine, structurally related to the compound , have shown promising antitumor properties against various cancer cell lines. This suggests that the compound and its derivatives could be explored further for their potential to inhibit the growth of cancerous cells, making them viable candidates for anticancer drug development (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

The synthesis and evaluation of novel pyrimidine-triazole derivatives, including those structurally akin to the compound of interest, have indicated antimicrobial potential against selected bacterial and fungal strains. Such research opens the door for the development of new antimicrobial agents that can address the growing concern of antibiotic resistance (Majithiya & Bheshdadia, 2022).

Quantum Chemical and Molecular Docking Studies

Quantum chemical studies and molecular docking of related compounds have provided valuable insights into their molecular structure, interactions, and potential as antiviral agents, especially concerning COVID-19. Such studies help in understanding the mechanistic basis of the compound's action at the molecular level, facilitating the design of drugs with targeted action against specific viral proteins (Mary et al., 2020).

properties

IUPAC Name

N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-14-6-8-17(9-7-14)25-21(27)20-18(10-11-28-20)24-22(25)29-13-19(26)23-16-5-3-4-15(2)12-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTFIOYOGRAXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.